N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with a suitable nucleophile.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction, where the thiazole derivative reacts with 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and nucleic acids. The thiazole ring can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.
N-(2-ethoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-oxazole-2-amine: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the combination of its thiazole ring, nitrophenyl group, and methoxyethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the nitrophenyl group, in particular, contributes to its potential biological activities and reactivity in various chemical reactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-7-6-13-12-14-11(8-19-12)9-2-4-10(5-3-9)15(16)17/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDFACMLCQNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.